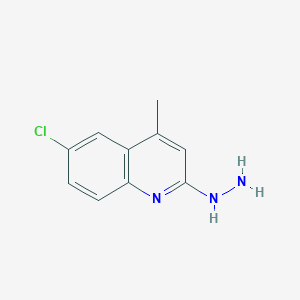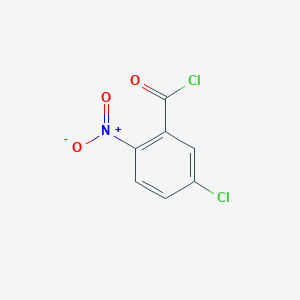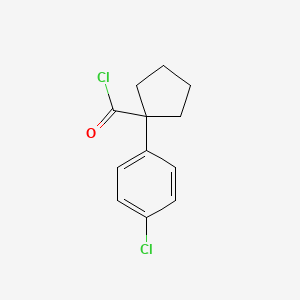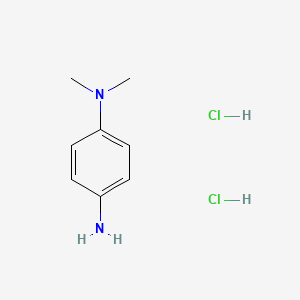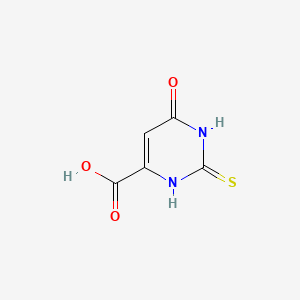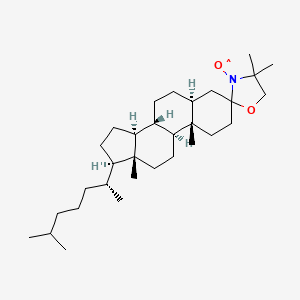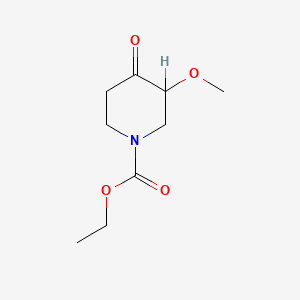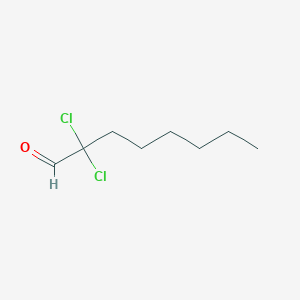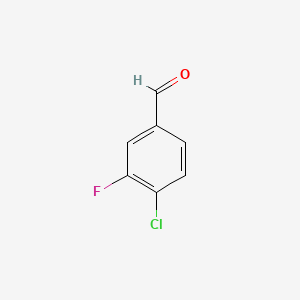
1-(3-Cyclohexylpropyl)piperazine
Overview
Description
1-(3-Cyclohexylpropyl)piperazine is an organic compound with the molecular formula C13H26N2. It is a derivative of piperazine, characterized by the presence of a cyclohexylpropyl group attached to the nitrogen atom of the piperazine ring.
Mechanism of Action
Target of Action
It is known that piperazine compounds, which 1-(3-cyclohexylpropyl)piperazine is a derivative of, generally targetGABA receptors . These receptors play a crucial role in the nervous system by regulating the transmission of signals in the brain.
Mode of Action
Piperazine compounds, including this compound, are believed to act as GABA receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, which results in the paralysis of the organism .
Pharmacokinetics
It is known that upon entry into the systemic circulation, piperazine compounds are partly oxidized and partly eliminated as an unchanged compound .
Biochemical Analysis
Biochemical Properties
1-(3-Cyclohexylpropyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This interaction inhibits the enzyme’s activity, leading to an accumulation of acetylcholine and prolonged neurotransmission. Additionally, this compound has been found to bind to GABA receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-9, leading to DNA fragmentation and cell death . It also modulates the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in ATP production and overall energy balance .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to acetylcholinesterase, forming a stable complex that inhibits the enzyme’s activity. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of the neurotransmitter in the synaptic cleft and prolonged neurotransmission. Additionally, this compound interacts with GABA receptors, enhancing the binding of GABA and potentiating its inhibitory effects. This interaction results in increased chloride ion influx, hyperpolarization of the neuronal membrane, and reduced neuronal excitability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These effects are dose-dependent and can vary based on the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and produces mild sedative and anxiolytic effects. At higher doses, it can cause significant adverse effects, including neurotoxicity, gastrointestinal disturbances, and respiratory depression. The threshold for these toxic effects varies among different animal species, with some species being more sensitive to the compound than others .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid. The resulting metabolites are then excreted in the urine. The compound also affects metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific transporters, such as organic cation transporters. Once inside the cell, the compound can bind to intracellular proteins and accumulate in specific cellular compartments. Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors. It can also be found in the nucleus, where it may influence gene expression by binding to transcription factors or other nuclear proteins. Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Cyclohexylpropyl)piperazine can be synthesized through several methods. One common approach involves the reaction of cyclohexylpropylamine with piperazine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate catalysts to enhance the efficiency of the reaction. The final product is usually purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Cyclohexylpropyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexylpropyl group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
Scientific Research Applications
1-(3-Cyclohexylpropyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the preparation of complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of piperazine derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
- 1-(2-Cyclohexylethyl)piperazine
- 1-(4-Cyclohexylbutyl)piperazine
- 1-(3-Phenylpropyl)piperazine
Comparison: 1-(3-Cyclohexylpropyl)piperazine is unique due to the specific length and structure of its cyclohexylpropyl group, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
1-(3-cyclohexylpropyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15/h13-14H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOANQOHRPIHTIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372035 | |
| Record name | 1-(3-cyclohexylpropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
800372-97-8 | |
| Record name | 1-(3-cyclohexylpropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1349725.png)

